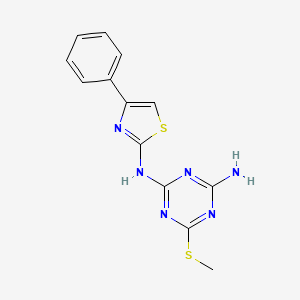
6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a methylthio group and a phenylthiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylthiazol-2-amine with 6-chloro-N2-(methylthio)-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Triethylamine, dimethylformamide
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Major Products
Oxidation: Sulfoxide, sulfone
Substitution: Various substituted triazine derivatives
Reduction: Amines
科学的研究の応用
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
作用機序
The mechanism of action of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazine Derivatives: Compounds with similar triazine cores are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
88067-14-5 |
|---|---|
分子式 |
C13H12N6S2 |
分子量 |
316.4 g/mol |
IUPAC名 |
6-methylsulfanyl-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H12N6S2/c1-20-12-17-10(14)16-11(18-12)19-13-15-9(7-21-13)8-5-3-2-4-6-8/h2-7H,1H3,(H3,14,15,16,17,18,19) |
InChIキー |
DDQHIENGOZADLH-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


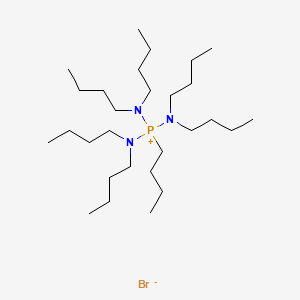
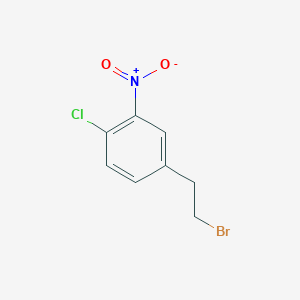
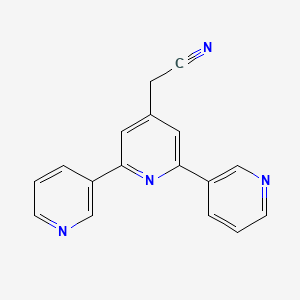
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
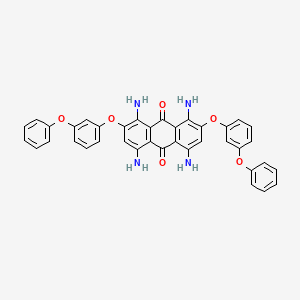


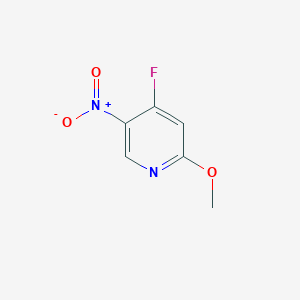


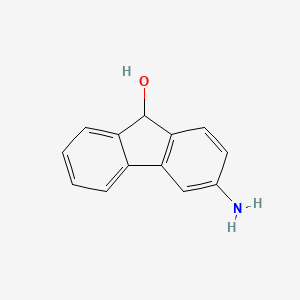
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)

